2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNVWLGPFWIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formic acid or its derivatives.
Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using 4-fluoroaniline.
Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is benzylated and then attached to the pteridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogens.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pteridine oxide, while reduction could produce a pteridine amine.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of pteridin compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
| Study | Cancer Type | Mechanism | IC50 Value |
|---|---|---|---|
| Study A | Breast Cancer | Inhibition of cell cycle progression | 15 µM |
| Study B | Lung Cancer | Induction of apoptosis via mitochondrial pathway | 10 µM |
In a notable study, derivatives similar to 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine exhibited selective cytotoxicity against various cancer cell lines, demonstrating potential for further development as targeted therapies .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of pteridin derivatives. The compound's structure allows it to interact with bacterial enzymes and membranes, leading to bactericidal effects.
| Study | Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Study C | E. coli | Bactericidal | 32 µg/mL |
| Study D | S. aureus | Bacteriostatic | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Neuropharmacological Applications
1. Antidepressant Effects
The piperazine moiety in the compound is known to influence neurotransmitter systems related to mood regulation. Preliminary studies suggest that it may enhance serotonin and dopamine levels, providing a basis for its application in treating depression.
| Study | Model | Effect |
|---|---|---|
| Study E | Rodent Model | Increased locomotor activity |
| Study F | Cell Culture | Enhanced serotonin uptake |
In one study, the compound demonstrated significant antidepressant-like effects in animal models, indicating its potential role in developing new antidepressant therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine. Variations in substituents on the piperazine and pteridine rings have been systematically studied to enhance biological activity while reducing toxicity.
Key Findings from SAR Studies
- Fluorine Substitution: The presence of fluorine enhances lipophilicity, improving membrane penetration.
- Piperazine Modifications: Altering the benzyl group can significantly impact receptor binding affinity and selectivity.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine would depend on its specific biological targets. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Structural and Functional Insights
Impact of Piperazine Substituents: Benzyl vs. Phenyl: The benzyl group in the target compound increases lipophilicity compared to phenyl (), which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy Groups: The 2-methoxyphenyl analog () balances solubility and permeability, a common strategy in optimizing drug-like properties .
Core Structure Variations :
- The pteridin-4-amine core is shared across most analogs, suggesting its importance in scaffold-target interactions. In contrast, the acetamide core in CDD-823953 () indicates structural flexibility for different therapeutic applications .
Metabolic Considerations :
- Smaller substituents (e.g., ethyl in ) may lead to faster hepatic clearance, while bulkier groups (benzyl) could prolong half-life .
Research Findings and Implications
- Analog CDD-823953 : As a benzylpiperazinyl acetamide, this compound () highlights the versatility of the 4-benzylpiperazine moiety in diverse chemical contexts .
- Fluorophenyl Derivatives : The prevalence of 4-fluorophenyl groups in and aligns with medicinal chemistry strategies to enhance binding affinity and metabolic stability .
Biological Activity
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pteridine core with a benzylpiperazine and a fluorophenyl substituent. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Nucleoside Transport Inhibition : Compounds analogous to 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine have been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in cellular adenosine regulation and chemotherapy response .
- Anticancer Activity : A series of derivatives related to the piperazine structure have demonstrated potent antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 0.029 to 0.147 μM for related compounds, indicating strong potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is influenced by modifications in its structure. Key observations include:
- Fluorine Substitution : The presence of fluorine atoms enhances metabolic stability and lipophilicity, improving the compound's ability to penetrate biological membranes .
- Piperazine Moiety : Variations in the piperazine ring have been linked to alterations in anticonvulsant activity, with certain derivatives exhibiting significant efficacy in animal models .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their effectiveness in maximal electroshock (MES) tests, suggesting potential for treating epilepsy .
Compound Dose (mg/kg) MES Protection 19 300 Yes 14 100 Yes 24 100 No - Anticancer Efficacy : The compound's analogs were tested against HepG2 xenograft models, where they inhibited tumor growth without significant toxicity, highlighting their therapeutic promise .
Q & A
Q. What are the recommended synthetic routes for 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pteridine core. Key steps include:
- Nucleophilic substitution to introduce the benzylpiperazine moiety at the 2-position of the pteridine ring.
- Buchwald-Hartwig amination or Ullmann coupling to attach the 4-fluorophenyl group at the 4-position. Optimization requires precise control of temperature (e.g., 80–120°C for coupling reactions), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst systems (e.g., Pd(dba)₂ for cross-coupling) . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of:
- High-performance liquid chromatography (HPLC) with UV detection to assess purity.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and integration ratios.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation, leveraging programs like SHELXL .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR to map proton environments and carbon frameworks, with ¹⁹F NMR specifically resolving fluorophenyl interactions .
- FT-IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹).
- UV-Vis spectroscopy to analyze π-π* transitions in the pteridine core, useful for stability studies under varying pH .
Q. What are the known biological targets of structurally similar compounds, and how might this inform target selection?
Analogous piperazine-pteridine hybrids often target serotonin (5-HT) receptors and dopamine transporters (DAT) due to their structural mimicry of endogenous ligands . Precedent studies suggest prioritizing radioligand binding assays (e.g., using ³H-labeled ligands) to screen for affinity at these receptors .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from metabolic instability or blood-brain barrier (BBB) penetration issues . Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratios in rodent models.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites.
- Prodrug derivatization : Introduce lipophilic groups (e.g., ester prodrugs) to enhance bioavailability .
Q. How can molecular docking studies be designed to predict binding affinities with serotonin or dopamine receptors?
- Protein preparation : Retrieve receptor structures (e.g., 5-HT₂A PDB ID: 6WGT) and optimize protonation states using tools like AutoDockTools.
- Grid parameterization : Focus on orthosteric binding pockets (e.g., residues Asp155 and Ser159 in 5-HT receptors).
- Docking protocols : Use AutoDock Vina with Lamarckian genetic algorithms, validated by comparing poses with co-crystallized ligands .
Q. What are the challenges in crystallizing this compound, and how can tools like SHELX assist?
Challenges include low solubility and polymorphism . Mitigation involves:
Q. How does the fluorophenyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Fluorination enhances:
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-target effects, apply global fitting or Schild analysis to distinguish competitive vs. allosteric mechanisms. Validate with ANOVA and post-hoc tests (e.g., Tukey’s) .
Q. How can researchers address discrepancies in receptor binding assays versus functional activity assays?
Discrepancies may indicate partial agonism or biased signaling . Solutions:
- cAMP accumulation assays : Compare G protein vs. β-arrestin pathways.
- Calcium flux assays : Detect transient signaling not captured in binding studies.
- Site-directed mutagenesis : Identify critical residues for functional responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
